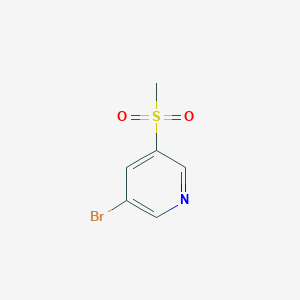

3-Bromo-5-(methylsulfonyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAIMMQZMLBREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625390 | |

| Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445491-71-4 | |

| Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-(methylsulfonyl)pyridine chemical properties

An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)pyridine: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional nature—a nucleophilic pyridine nitrogen, an electrophilic carbon atom bearing a bromine substituent, and a strongly electron-withdrawing methylsulfonyl group—provides a versatile platform for constructing complex molecular architectures. The pyridine ring itself is a "privileged scaffold," a core structure frequently found in biologically active compounds and approved pharmaceuticals, known for its ability to engage in hydrogen bonding and improve aqueous solubility.[1][2] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and scientists engaged in drug discovery and development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-5-methylsulfonylpyridine | [3][4] |

| CAS Number | 445491-71-4 | [3][4][5] |

| Molecular Formula | C₆H₆BrNO₂S | [3] |

| Molecular Weight | 236.09 g/mol | [3] |

| Appearance | Solid | [5] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

| XLogP3 | 0.8 | [3] |

| InChI Key | CNAIMMQZMLBREW-UHFFFAOYSA-N | [3][4][5] |

| SMILES | CS(=O)(=O)C1=CC(=CN=C1)Br | [4][6] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [5] |

Spectroscopic Signature Analysis

While raw spectra are instrument-dependent, the structural features of this compound allow for a reliable prediction of its key spectroscopic characteristics, which are crucial for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons and the methyl group. The proton at the C4 position (between the bromo and methylsulfonyl groups) will be the most deshielded (highest ppm value) due to the additive electron-withdrawing effects of the adjacent substituents. The protons at C2 and C6 will also appear in the aromatic region, with their specific shifts and coupling patterns determined by their relationship to the ring nitrogen and other substituents. The methyl protons of the sulfonyl group will appear as a sharp singlet in the aliphatic region, typically around 3.0-3.3 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will display six unique signals. The carbon atoms directly attached to the bromine and sulfonyl groups will be significantly influenced by these substituents. The carbon of the methyl group will appear at a characteristic high-field (low ppm) chemical shift.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect to see strong, sharp absorption bands characteristic of the sulfonyl group (S=O) asymmetric and symmetric stretching, typically in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[7] Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS) : Electron-Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺). A critical diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2), which definitively confirms the presence of a single bromine atom. Predicted collision cross-section values can also aid in identification.[6]

PART 2: Synthesis, Reactivity, and Strategic Applications

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthetic Strategies

The synthesis of this compound typically relies on precursor-based methods, which involve the sequential modification of a pre-existing, functionalized pyridine ring.[8] Direct introduction of both the bromo and methylsulfonyl groups onto a bare pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[8]

A plausible and established synthetic route begins with a readily available precursor such as 3,5-dibromopyridine. This allows for selective functionalization at one of the bromine positions while retaining the other for the final product structure.[8]

Caption: A common precursor-based synthesis workflow.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups:

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the primary site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with alkynes), and Stille couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the 5-position, making it an invaluable tool for building molecular libraries for structure-activity relationship (SAR) studies.[9]

-

Influence of the Methylsulfonyl Group: As a powerful electron-withdrawing group and hydrogen bond acceptor, the methylsulfonyl moiety significantly influences the molecule's properties.[9] It enhances the electrophilicity of the pyridine ring, making the C-Br bond more susceptible to nucleophilic attack and cross-coupling reactions. In a biological context, it can form crucial hydrogen bonds with protein active sites, thereby increasing binding affinity and potency of the final drug candidate.[9]

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of biologically active compounds across various therapeutic areas, including potential anti-inflammatory and anticancer agents.[9] Its structure is incorporated into molecules designed as enzyme inhibitors and receptor modulators.[9] The pyridine core provides a basic nitrogen atom that can be protonated at physiological pH, often improving the pharmacokinetic properties of a drug candidate.

Caption: Role as a scaffold in medicinal chemistry.

PART 3: Experimental Protocol and Safety

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, self-validating methodology for a typical application of this compound in synthesis.

Objective: To synthesize 3-(Aryl)-5-(methylsulfonyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.

Reagents & Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent.

-

Reaction Initiation: Add the 4:1 dioxane/water solvent mixture to the main flask, followed by the catalyst solution.

-

Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

-

Characterization: Confirm the structure of the final product using NMR, IR, and MS analysis.

Safety and Handling

This compound must be handled with appropriate laboratory precautions. It is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[3]

Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, predictable reactivity in key synthetic transformations like palladium-catalyzed cross-coupling, and the advantageous features of its constituent functional groups make it a powerful tool for medicinal chemists and organic synthesists. The strategic use of this building block facilitates the efficient construction of novel and complex molecules, accelerating the discovery and development of next-generation therapeutics.

References

-

PubChem. This compound. [Link]

-

PubChem. 3-Bromo-5-fluoro-4-(methylsulfonyl)pyridine. [Link]

-

J&K Scientific. This compound | 445491-71-4. [Link]

-

PubChemLite. This compound (C6H6BrNO2S). [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

ResearchGate. Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6BrNO2S | CID 22391981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 445491-71-4 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C6H6BrNO2S) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

3-Bromo-5-(methylsulfonyl)pyridine CAS number 445491-71-4

An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)pyridine (CAS: 445491-71-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its chemical properties, established synthesis protocols, reactivity, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a bromine atom and a methylsulfonyl group at the 3- and 5-positions, respectively.[1] This specific arrangement of an electron-withdrawing sulfonyl group and a versatile halogen handle makes it a highly valuable intermediate.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 445491-71-4 | [3][4] |

| Molecular Formula | C₆H₆BrNO₂S | [1][3] |

| Molecular Weight | 236.09 g/mol | [1] |

| IUPAC Name | 3-bromo-5-methylsulfonylpyridine | [1][5] |

| Synonyms | 3-bromo-5-methanesulfonylpyridine | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | CNAIMMQZMLBREW-UHFFFAOYSA-N | [1][5] |

| SMILES | CS(=O)(=O)C1=CC(=CN=C1)Br | [5][6] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [4] |

Synthesis Strategies: From Precursors to Product

The synthesis of this compound is most effectively achieved through precursor-based strategies that sequentially functionalize a pyridine ring. The choice of starting material dictates the overall pathway.

Preferred Route: Oxidation of a Thioether Precursor

A robust and widely documented method begins with a readily available brominated pyridine, such as 3,5-Dibromopyridine.[7] This pathway involves two primary steps: selective nucleophilic aromatic substitution (SNAr) followed by oxidation.

-

Nucleophilic Aromatic Substitution (SNAr): One bromine atom of 3,5-dibromopyridine is selectively displaced by a methylthio group using sodium thiomethoxide.[7] The reaction exhibits high regioselectivity due to the electronic properties of the pyridine ring.[7]

-

Oxidation: The resulting 3-Bromo-5-(methylthio)pyridine intermediate is then oxidized to the target sulfone.[7] This transformation is efficiently carried out using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[7]

Caption: Synthesis via Thioether Oxidation.

Table 2: Representative Protocol for Thioether Synthesis

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 3,5-Dibromopyridine | Sodium thiomethoxide | DMF | 0°C to RT | 14 h | ~93% |

| Data derived from research on analogous substitution reactions.[7] |

Alternative Route: Sandmeyer Reaction

An alternative synthesis starts from 3-Amino-5-bromopyridine.[7] This classic transformation allows for the conversion of the amino group into the desired methylsulfonyl functionality via a diazonium salt intermediate.[7] The process involves reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst, followed by methylation to form the C-S bond.[7]

Direct Sulfonylation Methods

Modern synthetic approaches offer more direct pathways to pyridyl sulfones. A concise, one-pot protocol involves the direct SNAr displacement of a halopyridine with a sulfinic acid salt, such as sodium methanesulfinate (MeSO₂Na).[2] The reaction rate can be significantly accelerated by a phase-transfer catalyst like tetrabutylammonium chloride (TBACl), which enhances the solubility of the sulfinate salt in the solvent.[2]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the potent electron-withdrawing sulfonyl group activates the pyridine ring and influences the molecule's biological interactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone application for this compound, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.[8][9][10] The electron-deficient nature of the pyridine ring, further enhanced by the sulfonyl group, generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step of the catalytic cycle.[11]

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene).[11] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

-

Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS analysis.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[11]

Other Cross-Coupling and Substitution Reactions

Beyond Suzuki coupling, the C-Br bond is amenable to other transformations:

-

Buchwald-Hartwig Amination: Forms C-N bonds, providing access to substituted aminopyridines.

-

Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.

-

Nucleophilic Aromatic Substitution (SNAr): While the bromo group is the primary site for cross-coupling, the highly electron-deficient nature of the ring can render other positions, or even the sulfonyl group itself, susceptible to displacement by strong nucleophiles under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

The pyridyl sulfone moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a critical starting point for synthesizing biologically active molecules.[2][12]

-

Bioactive Scaffolds: Sulfonylated pyridines are integral components of compounds investigated as anti-inflammatory, antihyperglycemic, and immunosuppressive agents, as well as inhibitors of HIV-1 reverse transcriptase.[2] Their derivatives have shown potential as anticancer agents and fusion inhibitors for viruses like RSV.[13][14]

-

Physicochemical Properties: The methylsulfonyl group is a strong hydrogen bond acceptor, which can enhance binding affinity to target proteins.[12] Furthermore, the pyridine nitrogen improves water solubility, a crucial factor for drug candidates.[15][16]

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles in drug candidates.

Caption: Role as a Building Block in Drug Discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified with the following GHS hazard statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[17]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[17] Avoid generating dust. Avoid contact with skin, eyes, and clothing.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light and incompatible materials like strong oxidizing agents.[17]

References

- Maloney, K. M., Kuethe, J. T., & Linn, K. (2010). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. American Chemical Society.

- BenchChem. (n.d.). 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2. BenchChem.

- BenchChem. (n.d.). This compound | 445491-71-4. BenchChem.

- Sigma-Aldrich. (n.d.). This compound | 445491-71-4. Sigma-Aldrich.

- ChemScene. (n.d.).

- PubChem. (n.d.). This compound | C6H6BrNO2S | CID 22391981. PubChem.

- Chemcd.com. (n.d.). This compound | 445491-71-4, Buyers - Product Detail. Chemcd.com.

- BLD Pharm. (n.d.). 445491-71-4|this compound. BLD Pharm.

- J&K Scientific. (n.d.). This compound | 445491-71-4. J&K Scientific.

- PubChemLite. (n.d.). This compound (C6H6BrNO2S). PubChemLite.

- MedChemBuzz. (2011, March 15).

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine. BenchChem.

- Wikipedia. (2023, December 29). Suzuki reaction. Wikipedia.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Al-dujaili, L. F., et al. (2017).

- Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry.

- Reddy, V. P., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry.

- Das, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Popa, M., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

Sources

- 1. This compound | C6H6BrNO2S | CID 22391981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 445491-71-4|this compound|BLD Pharm [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. PubChemLite - this compound (C6H6BrNO2S) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(methylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the requisite analytical methodologies. We will delve into the synergistic application of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray crystallography. Beyond a mere recitation of protocols, this guide emphasizes the causal logic behind experimental choices and data interpretation, ensuring a robust and self-validating approach to confirming the molecular architecture of this compound.

Introduction: The Significance of this compound

Heterocyclic scaffolds, particularly those containing pyridine rings, are cornerstones of modern pharmaceuticals.[2] The specific substitution pattern of this compound, featuring a halogen atom and a sulfonyl group, imparts unique physicochemical properties that are valuable for modulating biological activity and pharmacokinetic profiles. The methylsulfonyl group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins, while the bromine atom offers a site for further synthetic modification and can influence the compound's lipophilicity.[1]

Accurate and unambiguous structure determination is a non-negotiable prerequisite for any further investigation, be it in lead optimization, preclinical development, or patent filing. This guide provides the analytical blueprint for achieving that certainty.

Molecular Overview

A summary of the key chemical identifiers and properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂S | [5] |

| Molecular Weight | 236.09 g/mol | [5] |

| CAS Number | 445491-71-4 | [5][6][7] |

| InChI Key | CNAIMMQZMLBREW-UHFFFAOYSA-N | [5][6][7][8] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=CN=C1)Br | [5][6][8] |

| Physical Form | Solid | [7] |

Analytical Strategy: A Multi-Technique Approach

The elucidation of a novel or synthesized compound's structure is never reliant on a single technique. Instead, it is a process of assembling complementary pieces of evidence. Each analytical method provides a unique perspective on the molecule's constitution.

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the elemental composition of the analyte. For this compound, MS is crucial for confirming the presence of the bromine atom due to its characteristic isotopic pattern.

Causality of Method Selection

Electron Ionization (EI) is a robust choice for this molecule due to its stability, providing a reproducible fragmentation pattern that serves as a "molecular fingerprint".[9] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to emphasize the molecular ion and reduce fragmentation if needed.

Expected Mass Spectrum

The key feature to look for is the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are nearly in a 1:1 ratio.[10][11][12] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. This "M+2" peak is a definitive indicator of a monobrominated compound.[10][11]

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M]⁺ | 234.9303 | 236.9282 | ~1:1 |

| [M+H]⁺ | 235.9376 | 237.9355 | ~1:1 |

Note: Calculated masses are based on the most abundant isotopes.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Examine the total ion chromatogram for the analyte peak. Extract the mass spectrum and analyze the molecular ion region for the characteristic 1:1 isotopic pattern of bromine.[10][12] Analyze fragmentation patterns to identify losses of key groups (e.g., SO₂CH₃, Br).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, non-destructive technique for quickly confirming the presence of key functional groups.

Causality of Interpretation

The energy of bond vibrations is dependent on the bond strength and the masses of the connected atoms. For this compound, we are specifically looking for evidence of the sulfonyl group (S=O bonds), aromatic C-H bonds, and C-N bonds of the pyridine ring.

Expected IR Absorptions

The sulfonyl group is particularly informative, giving rise to two strong, characteristic stretching bands.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium-Weak |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1450 | Medium |

| Sulfonyl | S=O asymmetric stretch | ~1350 - 1300 | Strong |

| Sulfonyl | S=O symmetric stretch | ~1160 - 1120 | Strong |

| C-S bond | C-S stretch | 800 - 600 | Medium |

| C-Br bond | C-Br stretch | 650 - 550 | Medium-Strong |

References for band positions.[13][14][15][16][17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the characteristic absorption bands, comparing them to the expected values. The presence of two strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions would provide strong evidence for the methylsulfonyl group.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality of Chemical Shifts and Couplings

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative groups, like the sulfonyl group and the pyridine nitrogen, deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Spin-spin coupling (J) between non-equivalent nuclei provides information about their connectivity and spatial relationship.

Expected ¹H NMR Spectrum

The pyridine ring of this compound has three distinct protons.

Caption: Numbering scheme for the pyridine ring protons.

-

Protons H-2, H-4, and H-6 will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

-

The protons adjacent to the nitrogen (H-2 and H-6) are expected to be the most deshielded and appear furthest downfield.

-

The sulfonyl group is strongly electron-withdrawing, which will further deshield H-4 and H-6.

-

The bromine atom also has a deshielding effect.

-

The methyl protons of the sulfonyl group (–SO₂CH₃) will appear as a sharp singlet, typically in the δ 3.0-3.5 ppm region.

Coupling Pattern:

-

H-2 will be coupled to H-4 and H-6. The coupling to H-6 is a meta-coupling (⁴J), which is small (~2-3 Hz). The coupling to H-4 is a para-coupling (⁵J), which is often close to 0 Hz and may not be resolved. It will likely appear as a doublet or a narrow triplet/multiplet.

-

H-4 will be coupled to H-2 and H-6 (both meta-couplings, ⁴J). It will likely appear as a triplet or multiplet.

-

H-6 will be coupled to H-2 and H-4. Similar to H-2, it will likely appear as a doublet or narrow multiplet.

Expected ¹³C NMR Spectrum

The molecule has 6 unique carbon atoms.

-

Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be downfield. The carbon bearing the bromine (C-3) and the sulfonyl group (C-5) will also be significantly affected.

-

Methyl Carbon: The methyl carbon of the sulfonyl group will appear as a single peak, typically in the δ 40-45 ppm region.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize spectral width, number of scans (typically 8-16), and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbons.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Advanced Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing the structure together.

-

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Measure chemical shifts and coupling constants. Use the combination of 1D and 2D spectra to assign all proton and carbon signals unambiguously.

Single-Crystal X-ray Crystallography: The Ultimate Proof

While the combination of MS and NMR is often sufficient to determine a structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry.

Causality of Method

This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The diffraction pattern is mathematically related to the electron density distribution within the crystal, from which a 3D model of the molecule can be constructed.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: This is often the most challenging step.

-

Slowly evaporate a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane).

-

Vapor diffusion or layering of a non-solvent can also be employed.[18]

-

The goal is to obtain a single, well-formed crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map.

-

An atomic model is built into the map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.

-

-

Data Analysis: The final refined structure is visualized and analyzed. The connectivity must match that determined by NMR. The presence and position of the bromine, sulfonyl group, and pyridine nitrogen will be unequivocally confirmed.

Conclusion: A Self-Validating Structural Dossier

References

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337.

- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.

- PubChem. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (n.d.). 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.

- Kaur, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- DC Chemicals. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery.

- NIST. (n.d.). Sulfone, methyl phenyl. In NIST Chemistry WebBook.

- Baxter, N. J., & Williamson, R. M. (1967). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 39(2), 258-260.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H6BrNO2S | CID 22391981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | 445491-71-4 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C6H6BrNO2S) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sulfone, methyl phenyl [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(methylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Bromo-5-(methylsulfonyl)pyridine, a key building block in contemporary drug discovery and development. The document is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the most prevalent and efficient synthetic strategies. Emphasis is placed on a robust two-step pathway commencing with 3,5-dibromopyridine, proceeding through a nucleophilic aromatic substitution to furnish 3-bromo-5-(methylthio)pyridine, which is subsequently oxidized to the target sulfone. This guide elucidates the mechanistic underpinnings of these transformations, provides detailed, field-proven experimental protocols, and includes comprehensive characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyridine Sulfone Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] When functionalized with a sulfone group, the resulting pyridyl sulfone exhibits a unique combination of electronic and steric properties that are highly advantageous in drug design. The methylsulfonyl group, in particular, is a strong hydrogen bond acceptor and can significantly impact a compound's solubility, metabolic stability, and binding affinity to biological targets.[2]

This compound, with its strategically positioned bromine atom, serves as a versatile intermediate for introducing further molecular complexity through various cross-coupling reactions. This trifunctional scaffold is therefore of considerable interest to medicinal chemists engaged in the synthesis of novel therapeutic agents across a range of disease areas, including oncology and neurodegenerative disorders.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. While direct C-H sulfonylation of a 3-bromopyridine precursor is an area of active research, particularly through electrochemical methods,[3] the most established and reliable approach remains a precursor-based strategy. This typically involves the sequential installation of the bromo and methylsulfonyl functionalities onto the pyridine core.

The most logical and widely adopted strategy commences with a readily available, symmetrically substituted pyridine, 3,5-dibromopyridine. This precursor allows for a regioselective nucleophilic aromatic substitution at one of the bromine-bearing carbons, followed by oxidation of the introduced sulfur-containing moiety.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol:

| Parameter | Value |

| Reactants | 3,5-Dibromopyridine, Sodium thiomethoxide |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Temperature | 70-90 °C |

| Reaction Time | 4-8 hours |

| Work-up | Aqueous work-up followed by extraction |

| Purification | Column chromatography on silica gel |

Detailed Procedure:

-

To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous DMF, add a solution of sodium thiomethoxide (1.1-1.2 eq) in methanol or as a solid portionwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 70-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-bromo-5-(methylthio)pyridine as a solid.

Characterization Data for 3-Bromo-5-(methylthio)pyridine:

-

Molecular Formula: C₆H₆BrNS

-

Molecular Weight: 204.09 g/mol [4]* Appearance: Off-white to pale yellow solid

-

1H NMR (CDCl3, 400 MHz): δ 8.45 (d, J=1.9 Hz, 1H), 8.39 (d, J=1.9 Hz, 1H), 7.59 (t, J=1.9 Hz, 1H), 2.55 (s, 3H).

-

13C NMR (CDCl3, 101 MHz): δ 151.0, 146.9, 138.9, 134.9, 121.1, 15.6.

-

Mass Spectrum (EI): m/z 203, 205 (M+).

Step 2: Oxidation of 3-Bromo-5-(methylthio)pyridine to this compound

The final step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without over-oxidation or side reactions.

Choice of Oxidant:

-

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective oxidant for this transformation. Typically, two equivalents of m-CPBA are required for the conversion of a sulfide to a sulfone. The reaction is generally clean and proceeds under mild conditions.

-

Potassium Permanganate (KMnO4): A strong and inexpensive oxidizing agent. The reaction is often carried out in a biphasic system or with a phase-transfer catalyst to improve solubility and reactivity. Careful control of stoichiometry and temperature is necessary to avoid side reactions.

-

Oxone® (Potassium Peroxymonosulfate): A versatile and environmentally friendly oxidant. It is a stable, solid reagent that is soluble in water and can be used in biphasic or homogeneous systems with a co-solvent like methanol or acetonitrile.

Mechanism: The oxidation of a sulfide to a sulfone with a peroxy acid like m-CPBA proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid to form a sulfoxide intermediate. A second equivalent of the peroxy acid then oxidizes the sulfoxide to the sulfone.

Caption: Stepwise oxidation of the sulfide to the sulfone.

Experimental Protocol (using m-CPBA):

| Parameter | Value |

| Reactant | 3-Bromo-5-(methylthio)pyridine |

| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with a reducing agent, followed by basic wash and extraction |

| Purification | Recrystallization or column chromatography |

Detailed Procedure:

-

Dissolve 3-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq) portionwise to the cooled solution, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material and the sulfoxide intermediate.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a white solid.

Characterization Data for this compound:

-

Molecular Formula: C₆H₆BrNO₂S

-

Molecular Weight: 236.09 g/mol * Appearance: White crystalline solid

-

IUPAC Name: this compound * InChI Key: CNAIMMQZMLBREW-UHFFFAOYSA-N * SMILES: CS(=O)(=O)C1=CC(=CN=C1)Br * 1H NMR (CDCl3, 400 MHz): δ 9.10 (d, J=1.8 Hz, 1H), 8.92 (d, J=2.2 Hz, 1H), 8.50 (t, J=2.0 Hz, 1H), 3.15 (s, 3H).

-

13C NMR (CDCl3, 101 MHz): δ 153.1, 146.8, 140.2, 135.8, 121.2, 44.5.

-

Mass Spectrum (EI): m/z 235, 237 (M+).

Alternative Synthetic Approaches

While the two-step sequence from 3,5-dibromopyridine is the most common, other strategies are worth noting for their potential advantages in specific contexts.

Direct C-H Sulfonylation

Recent advances in C-H activation and functionalization have opened up new avenues for the synthesis of arylsulfones. Electrochemical methods, in particular, have shown promise for the direct meta-C-H sulfonylation of pyridines. [3]This approach avoids the need for pre-functionalized starting materials and can be more atom-economical. However, the substrate scope and functional group tolerance of these methods are still under investigation, and they may not be as readily scalable as the classical precursor-based routes.

Safety and Handling

-

3,5-Dibromopyridine: Is a toxic and irritant solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Thiomethoxide: Is a corrosive and flammable solid or solution. It has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

meta-Chloroperoxybenzoic acid (m-CPBA): Is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is an irritant. Store in a cool, dry place away from heat and combustible materials.

-

Solvents: DMF and DMSO are high-boiling polar aprotic solvents. They can be absorbed through the skin. Dichloromethane and chloroform are chlorinated solvents and are suspected carcinogens. All solvents should be handled in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence starting from 3,5-dibromopyridine. This method, involving a nucleophilic aromatic substitution followed by an oxidation, is scalable and utilizes readily available starting materials and reagents. The protocols detailed in this guide have been designed to be robust and reproducible, providing researchers with a solid foundation for the preparation of this valuable synthetic intermediate. As the demand for novel pyridine-based pharmaceuticals continues to grow, efficient and well-understood synthetic routes to key building blocks like this compound will remain of paramount importance.

References

-

Benchchem. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2.

-

ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.

-

Google Patents. CN111410654A - Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile.

-

Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka.

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.

-

Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.

-

PubChem. This compound | C6H6BrNO2S | CID 22391981.

-

ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

-

HETEROCYCLES, Vol. 83, No. 4, 2011. a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.

-

The Royal Society of Chemistry. Supporting Information - Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

-

The Royal Society of Chemistry. Supporting Information - Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells.

-

Wiley. Supporting Information.

-

ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.

-

ChemicalBook. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum.

-

ChemicalBook. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum.

-

ChemicalBook. 3-BROMO-5-(METHYLTHIO)PYRIDINE | 142137-18-6.

-

Sigma-Aldrich. This compound | 445491-71-4.

-

Sigma-Aldrich. 3-Bromo-5-methylpyridine 97 3430-16-8.

-

Parchem. 3-Bromo-5-(methylthio)pyridine (Cas 142137-18-6).

-

NIST WebBook. Pyridine, 3-bromo-.

-

Benchchem. This compound | 445491-71-4.

-

PubChemLite. This compound (C6H6BrNO2S).

-

Heterocyclic Letters. No.3|447-452| May-July|2021.

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

PubChem. 3-Bromo-5-[(5-methyl-3-pyridinyl)methoxy]pyridine.

-

Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

PubMed. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

Sources

An In-Depth Technical Guide to 3-Bromo-5-(methylsulfonyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

3-Bromo-5-(methylsulfonyl)pyridine is a key heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromine atom and a strongly electron-withdrawing methylsulfonyl group on a pyridine core, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthetic protocols, characteristic reactivity—particularly in palladium-catalyzed cross-coupling reactions—and its applications in the development of novel therapeutic agents. The content herein is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective use in pharmaceutical research and development.

Introduction

The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polarity, contribute to favorable drug-receptor interactions and improved pharmacokinetic profiles.[1] Within the vast landscape of pyridine derivatives, this compound has emerged as a particularly useful and versatile reagent.

The presence of a bromine atom at the 3-position provides a strategic handle for introducing molecular diversity through various cross-coupling reactions.[4] Concurrently, the methylsulfonyl (-SO₂CH₃) group at the 5-position acts as a strong electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the molecule's reactivity and its ability to bind to biological targets.[5][6] This guide delves into the essential technical aspects of this compound, providing a foundational resource for its application in drug discovery programs.

Chemical Identity and Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use. This section summarizes the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structure

-

Synonyms: 3-bromo-5-methanesulfonylpyridine[7]

-

Structure:

Caption: Structure of this compound.

Physicochemical Data

Quantitative data for this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 236.09 g/mol | [7][10] |

| Exact Mass | 234.93026 Da | [7] |

| Physical Form | Solid | [9] |

| Topological Polar Surface Area | 55.4 Ų | [7] |

| InChIKey | CNAIMMQZMLBREW-UHFFFAOYSA-N | [8][9] |

Synthesis and Purification

The most established and versatile route to this compound is a precursor-based strategy. This typically involves a two-step sequence starting from a readily available, doubly substituted pyridine.

Synthetic Pathway Overview

A common and effective method begins with 3,5-dibromopyridine. The synthesis proceeds via nucleophilic aromatic substitution (SNAr) to introduce a methylthio- group, followed by oxidation to the target sulfone.[5]

Caption: Common synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution of each step confirms the integrity of the reagents and conditions.

Step 1: Synthesis of 3-Bromo-5-(methylthio)pyridine via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired 3-Bromo-5-(methylthio)pyridine. A yield of approximately 93% can be expected based on analogous reactions.[5]

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the 3-Bromo-5-(methylthio)pyridine (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

-

Reaction Execution: Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise. Stir the reaction at room temperature until the starting material is fully consumed, as indicated by TLC or LC-MS.

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography to achieve high purity (>95%).[9]

Chemical Reactivity and Derivatization

The utility of this compound stems from its predictable reactivity, which allows for selective functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is the primary site for derivatization, most commonly via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the sulfonyl group, generally facilitates the oxidative addition step of the catalytic cycle, which is often rate-limiting.[12]

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds.[13] It involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[13][14] This reaction is instrumental for creating libraries of compounds by introducing diverse aryl and heteroaryl substituents.[4][15]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While the bromine at the 3-position is less activated towards SNAr compared to halogens at the 2- or 4-positions, the strong electron-withdrawing effect of the methylsulfonyl group enhances the electrophilicity of the pyridine ring.[5] This activation makes SNAr reactions with strong nucleophiles, such as amines and thiols, feasible, providing an alternative route for functionalization.[4][5]

Applications in Drug Discovery and Development

This compound is not merely a laboratory curiosity; it is a validated building block in the synthesis of biologically active molecules. Its derivatives have been investigated for various therapeutic applications. The pyridine core itself is found in drugs for a wide range of conditions including cancer, central nervous system disorders, and infectious diseases.[1][2][16]

For instance, substituted pyridines are central to the development of kinase inhibitors, a major class of anticancer drugs.[2][4] The structural motifs accessible from this compound are highly relevant for creating compounds that can fit into the ATP-binding pockets of kinases. The methylsulfonyl group can act as a key hydrogen bond acceptor, while the substituent introduced at the 3-position via coupling can be tailored to achieve potency and selectivity for the target kinase.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

Hazard Statements: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9] Some reports also indicate it may be harmful if swallowed (H302).[7]

-

Pictograms: GHS07 (Exclamation mark).[9]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

-

Handle in a well-ventilated area or a chemical fume hood.[17][18]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[17]

-

Keep away from heat, sparks, and open flames.[17]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[9][11][17]

-

Conclusion

This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable platform for the systematic development of novel chemical entities. The insights and protocols detailed in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their drug discovery endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

-

PubChem. This compound | C6H6BrNO2S | CID 22391981. [Link]

-

PubChem. 3-Bromo-5-fluoro-4-(methylsulfonyl)pyridine | C6H5BrFNO2S | CID 177685166. [Link]

- Google Patents.

-

PubChemLite. This compound (C6H6BrNO2S). [Link]

-

Chemcd. This compound Spectrum 445491-71-4. [Link]

-

Google Patents. US Patent 6,395,282. [Link]

-

Justia Patents. Patent US-11603331-B2. [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine - CN107162985A. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

PubChemLite. 5-bromo-3-methyl-2-(methylsulfonyl)pyridine (C7H8BrNO2S). [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

YouTube. Mod-33 Lec-37 Pyridine Synthesis. [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

PubChem. 3-Bromopyridine | C5H4BrN | CID 12286. [Link]

-

Open Access Journals. A Brief View on Pyridine Compounds. [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS AND CHARACTERIZATION OF 5-((4-(2-METHOXYETHYL) PHENOXY) METHYL-2-CHLOROPYRIDINE. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C6H6BrNO2S | CID 22391981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | 445491-71-4 [sigmaaldrich.com]

- 10. This compound - [sigmaaldrich.cn]

- 11. 445491-71-4|this compound|BLD Pharm [bldpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 3-Bromo-5-(methylsulfonyl)pyridine for Advanced Research

Executive Summary

3-Bromo-5-(methylsulfonyl)pyridine is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a pyridine core, a bromine atom, and a methylsulfonyl group—renders it a versatile building block for the construction of complex molecular architectures. The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] The bromine atom serves as a reactive handle for a wide array of cross-coupling reactions, while the methylsulfonyl moiety enhances solubility and acts as a strong hydrogen bond acceptor, often improving a molecule's pharmacokinetic profile and binding affinity to biological targets.[3] This guide provides a detailed examination of its physicochemical properties, established synthetic protocols, applications in drug development, and critical safety guidelines for laboratory handling.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of reproducible research and development.

| Property | Value | Source(s) |

| Molecular Weight | 236.09 g/mol | [4] |

| Molecular Formula | C₆H₆BrNO₂S | [4] |

| CAS Number | 445491-71-4 | [4][5] |

| IUPAC Name | 3-bromo-5-methylsulfonylpyridine | [4][6] |

| Synonyms | 3-bromo-5-methanesulfonylpyridine | [4] |

| Physical Form | Solid | |

| InChI Key | CNAIMMQZMLBREW-UHFFFAOYSA-N | [4] |

| SMILES | CS(=O)(=O)C1=CC(=CN=C1)Br | [6] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this compound is most reliably achieved through a precursor-based strategy, as direct functionalization of the pyridine ring at the meta-position presents significant regioselectivity challenges due to the ring's electron-deficient nature.[7] The most established and high-yielding method involves a two-step sequence starting from a readily available di-substituted pyridine.[7]

Primary Synthetic Workflow

The preferred pathway begins with 3,5-Dibromopyridine, proceeding through a thioether intermediate which is subsequently oxidized to the target sulfone. This strategy offers excellent control over regiochemistry and generally results in high yields.

Caption: Primary two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 3-Bromo-5-(methylthio)pyridine via Nucleophilic Aromatic Substitution (SNAr)

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-Dibromopyridine (1.0 eq).

-

Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium thiomethoxide (1.0-1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. The selective substitution at one bromine position is driven by the stoichiometry of the nucleophile.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step, or can be further purified by column chromatography.

Step 2: Oxidation to this compound

-

Setup: In a separate flask, dissolve the crude 3-Bromo-5-(methylthio)pyridine (1.0 eq) from the previous step in Dichloromethane (DCM).

-

Oxidant Addition: Cool the solution to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise. The use of a slight excess of the oxidizing agent ensures complete conversion of the thioether to the sulfone.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is fully consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess m-CPBA. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium thiosulfate solution, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) to yield the final product.

Alternative Synthetic Routes

While the precursor-based method is dominant, other strategies exist:

-

Electrochemical C-H Sulfonylation: Modern electrochemical methods offer a pathway for direct meta-C–H sulfonylation of pyridines, potentially providing a more atom-economical route, though this is less established for this specific substrate.[7]

-

Sandmeyer Reaction: A classical approach could involve converting 3-Amino-5-bromopyridine to a diazonium salt, followed by reaction with sulfur dioxide and a methylating agent.[7] This route is often lower-yielding and requires careful handling of diazonium intermediates.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a versatile chemical intermediate. The pyridine nucleus is a cornerstone of medicinal chemistry, found in drugs targeting a vast range of conditions from cancer to central nervous system disorders.[1]

A Trifunctional Building Block

The three key functional groups each provide a distinct handle for subsequent chemical modification, allowing for the rapid generation of diverse compound libraries.

-

Pyridine Nitrogen: Can be protonated or quaternized to modulate solubility and cell permeability.

-

Bromine Atom (C3): Serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Methylsulfonyl Group (C5): A metabolically robust group that acts as a potent hydrogen bond acceptor, often used to enhance binding interactions with protein targets like kinases.[3]

Caption: Derivatization pathways from this compound.

This strategic diversification is central to modern drug discovery, where analogues are synthesized and tested to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. It is classified as an irritant and requires careful management to avoid exposure.

| Hazard Type | GHS Classification & Statement | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed | [4] |

| Skin Irritation | H315: Causes skin irritation | [4] |

| Eye Irritation | H319: Causes serious eye irritation | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | [4] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [4] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9]

-

Avoid breathing dust. Prevent contact with skin and eyes.[8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[8]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion